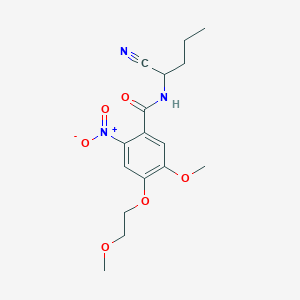

cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

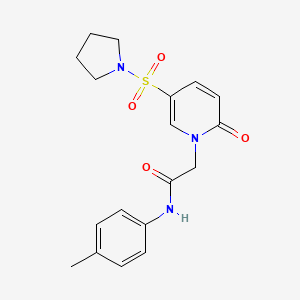

Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate, also known as CMDPP, is an organic compound with a wide range of potential scientific and medical applications. It is a derivative of the phenylpropene family, and is a colorless solid with a molecular weight of 250.28 g/mol. CMDPP is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antiviral drugs. CMDPP is also a useful reagent in organic synthesis, and has been the subject of numerous research studies in the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, has been synthesized and characterized, providing insights into crystal structures and bond distances useful for understanding similar compounds like Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate (Johnson et al., 2006).

Crystal Packing and Interactions

- Studies on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveal insights into crystal packing, hydrogen bonding, and rare N⋯π and O⋯π interactions, which are relevant to the crystallography of related compounds (Zhang, Wu, & Zhang, 2011).

Copolymer Synthesis

- Research on electrophilic trisubstituted ethylenes, including 2,4-dichlorophenyl variants, has been conducted to understand their copolymerization with styrene, revealing information about copolymer compositions and structures, which can be applied to similar compounds (Kim et al., 1999).

Deracemisation Processes

- Studies on deracemisation of aromatic β-hydroxy esters using immobilised whole cells of Candida parapsilosis highlight methods for enantiomer production, potentially applicable to similar compounds (Padhi & Chadha, 2005).

Organic Intermediates in Degradation Processes

- Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identifies organic intermediates, providing insights into degradation pathways relevant to similar compounds (Sun & Pignatello, 1993).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2,4-dichlorobenzylidenemalononitrile. This intermediate is then reacted with ethyl acetoacetate to form ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate. Finally, the ethyl ester is hydrolyzed to form the desired product.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "malononitrile", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 2,4-dichlorobenzaldehyde is reacted with malononitrile in the presence of a base such as sodium ethoxide to form 2,4-dichlorobenzylidenemalononitrile.", "Step 2: 2,4-dichlorobenzylidenemalononitrile is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate.", "Step 3: The ethyl ester is then hydrolyzed using a strong acid such as hydrochloric acid to form Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate." ] } | |

CAS RN |

861212-72-8 |

Molecular Formula |

C11H7Cl2NO2 |

Molecular Weight |

256.08 g/mol |

IUPAC Name |

cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H7Cl2NO2/c12-9-3-1-8(10(13)7-9)2-4-11(15)16-6-5-14/h1-4,7H,6H2 |

InChI Key |

NMAHZHALOHRRKL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2569416.png)

![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

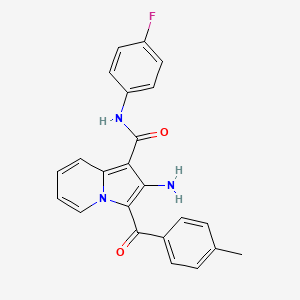

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

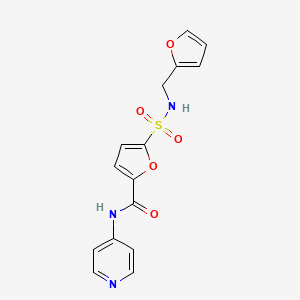

![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)